molecular formula C11H15NO3S B5403382 N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide

N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide

Cat. No. B5403382
M. Wt: 241.31 g/mol
InChI Key: LENVUJBODPWQBK-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide, also known as DBS, is a sulfonamide compound that has been extensively studied for its various applications in scientific research. DBS is a white crystalline powder that is soluble in water and organic solvents. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a vital role in many physiological processes.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

N,4-Dimethyl-N-(2-oxopropyl)benzenesulfonamide derivatives have shown promising applications in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which exhibited high singlet oxygen quantum yield. These properties make it a potential Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Structural Characteristics and Analogy to NSAIDs

The structural characteristics of N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide and its analogs, such as 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide, have been studied by Siddiqui et al. (2008). These structures are stabilized by extensive intra- and intermolecular hydrogen bonds, forming dimeric units and chains of molecules, closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).

Anticancer and Radioprotective Properties

In the domain of anticancer research, Ghorab et al. (2008) reported the synthesis of novel quinoline derivatives using 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide. These compounds showed significant in vitro anticancer activity, with some exhibiting cytotoxic activity comparable to doxorubicin, a standard chemotherapy drug. Additionally, one compound demonstrated in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Endothelin Antagonism

Murugesan et al. (1998) explored biphenylsulfonamide endothelin antagonists, including N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide derivatives, for their selective antagonism of endothelin-A (ETA) receptors. These compounds demonstrated improved ETA binding affinity and functional activity, suggesting potential applications in cardiovascular and renal diseases (Murugesan et al., 1998).

Antimicrobial and Antibacterial Activities

Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives with potential antimicrobial and antibacterial activities. These compounds, including 4-chloro-N-(4-(isoxazole-3-yl)phenyl)benzenesulfonamide, exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

properties

IUPAC Name

N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-4-6-11(7-5-9)16(14,15)12(3)8-10(2)13/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVUJBODPWQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzensulfonamide, 4,N-dimethyl-N-(2-oxopropyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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